molecular formula C18H17FN4O B6094496 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol

5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B6094496
M. Wt: 324.4 g/mol
InChI Key: DECHRDTUMAVAPM-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a piperidinyl group, and a hydroxyl group attached to the pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrido[2,3-d]pyrimidine core.

    Attachment of the Piperidinyl Group: This step involves the reaction of the intermediate compound with piperidine, often under reflux conditions in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrido[2,3-d]pyrimidine core or the fluorophenyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in various substituted derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).

    Enzymes: It may inhibit or activate enzymes involved in key biological pathways.

    Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-Methylphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol: Similar structure but with a methyl group instead of fluorine.

    5-(4-Nitrophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-Fluorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECHRDTUMAVAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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